molecular formula C14H18N2O2 B12525313 3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol CAS No. 820231-78-5

3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol

Cat. No.: B12525313
CAS No.: 820231-78-5
M. Wt: 246.30 g/mol
InChI Key: AYYXJYPIJMOLEL-ZDUSSCGKSA-N
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Description

This compound features a pyridine core substituted at the 3-position with a propargyl alcohol (prop-2-yn-1-ol) group and at the 5-position with a methoxy-linked (2S)-1-methylpyrrolidin-2-ylmethyl moiety.

Properties

CAS No.

820231-78-5

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol

InChI

InChI=1S/C14H18N2O2/c1-16-6-2-5-13(16)11-18-14-8-12(4-3-7-17)9-15-10-14/h8-10,13,17H,2,5-7,11H2,1H3/t13-/m0/s1

InChI Key

AYYXJYPIJMOLEL-ZDUSSCGKSA-N

Isomeric SMILES

CN1CCC[C@H]1COC2=CN=CC(=C2)C#CCO

Canonical SMILES

CN1CCCC1COC2=CN=CC(=C2)C#CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts like palladium on carbon. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

3-(5-Methoxypyridin-3-yl)-prop-2-yn-1-ol

  • Structure : Differs by replacing the (2S)-1-methylpyrrolidinylmethoxy group with a simple methoxy group.
  • Properties: Reduced molecular weight (163.17 g/mol vs. ~275–300 g/mol estimated for the target compound) and lower complexity.
  • Applications : Catalogued as a building block for further derivatization, priced at $240–3000 depending on quantity .

3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol

  • Structure : Chloro and methyl groups at pyridine positions 2 and 5 instead of the pyrrolidinylmethoxy group.
  • Properties : Higher lipophilicity (Cl and CH₃ substituents) may enhance membrane permeability but reduce solubility. Molecular weight: 181.62 g/mol .

3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol

  • Structure : Bromine at pyridine position 5 and methoxy at position 3.
  • Properties : Bromine increases molecular weight (Br: ~80 g/mol) and may enhance halogen bonding in receptor interactions .

Compounds with Pyrrolidine/Azetidine Substitutions

6-[5-[[(2S)-Azetidin-2-yl]methoxy]pyridin-3-yl]hex-5-yn-1-ol

  • Structure: Replaces pyrrolidine with azetidine (4-membered ring) and extends the propargyl chain to hexynol.
  • Properties: Azetidine’s ring strain may alter binding kinetics. The longer carbon chain (hexynol vs. propargyl) increases hydrophobicity (MW: 260.33 g/mol) .
  • Applications : Studied as SAZETIDINE A, a nicotinic acetylcholine receptor modulator .

1-[3-[8-Fluoro-7-(3-hydroxy-1-naphthyl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyrido[4,3-b]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one

  • Structure : Incorporates the same (2S)-1-methylpyrrolidinylmethoxy group but fused to a pyridopyrimidine scaffold.
  • Properties: Increased aromaticity and rigidity may enhance binding to kinase targets.

Heterocyclic Analogues

5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)

  • Structure : Oxadiazole replaces propargyl alcohol; pyridyl group is at position 3.
  • Properties : Oxadiazole improves metabolic stability but reduces hydrogen-bonding capacity. Stereochemistry at pyrrolidine position 3 (R-configuration) is critical for activity .

(2S)-1-(1H-Indol-3-yl)-3-{[5-(3-Methyl-1H-indazol-5-yl)pyridin-3-yl]oxy}propan-2-amine

  • Structure : Indole and indazole substituents increase aromatic surface area.

Key Comparative Data

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₁₇H₂₁N₂O₂ (est.) ~275–300 (2S)-1-Methylpyrrolidine, propargyl alcohol, chiral center
3-(5-Methoxypyridin-3-yl)-prop-2-yn-1-ol C₉H₉NO₂ 163.17 Simple methoxy, no chiral centers
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol C₉H₈ClNO 181.62 Lipophilic Cl/CH₃ substituents
SAZETIDINE A C₁₅H₂₀N₂O₂ 260.33 Azetidine, hexynol chain
Compound 1a (oxadiazole derivative) C₂₄H₂₃N₅O₂ (est.) ~400 Oxadiazole, stereospecific pyrrolidine

Biological Activity

3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol, also known by its CAS number 11230355, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N2O2, with a molecular weight of approximately 246.30 g/mol. The structure features a pyridine ring substituted with a methoxy group and a propynol moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
CAS Number11230355
LogP2.09460
PSA16.13000

The compound exhibits activity at nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous physiological processes including neurotransmission and muscle contraction. Its structural similarity to nicotine suggests that it may act as an agonist at these receptors, leading to increased neuronal excitability and neurotransmitter release.

Biological Activities

Research indicates that this compound may possess several biological activities:

  • Neuroprotective Effects : Studies suggest that compounds targeting nAChRs can provide neuroprotective effects against neurodegenerative diseases by enhancing cholinergic signaling.
  • Antitumor Properties : Preliminary studies indicate that the compound may inhibit tumor cell proliferation in vitro. This activity could be linked to its ability to modulate signaling pathways associated with cell growth and apoptosis.
  • Anti-inflammatory Effects : Some investigations have shown that similar compounds can reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or structurally similar to 3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol:

  • Study on Neuroprotection : A study highlighted the neuroprotective effects of pyridine derivatives in models of Alzheimer’s disease, suggesting that they enhance cognitive function through nAChR modulation .
  • Antitumor Activity : In vitro assays demonstrated that derivatives of this compound significantly reduced the viability of cancer cell lines, indicating potential as an anticancer agent .

Pharmacological Profile

The pharmacological profile of this compound reveals promising properties:

Activity TypeObserved Effect
NeuroprotectionEnhanced cholinergic signaling
Antitumor ActivityInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine levels

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